molecular formula C48H32Br4Si B13740491 Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane

Cat. No.: B13740491
M. Wt: 956.5 g/mol
InChI Key: AXRLVYOVYMRIKU-UHFFFAOYSA-N
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Description

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane is a silicon-centered tetrahedral monomer featuring four 4'-bromo-[1,1'-biphenyl] substituents. This compound serves as a critical building block for synthesizing porous organic polymers (POPs) via cross-coupling reactions, such as the Heck reaction . The extended biphenyl arms contribute to its structural rigidity and influence the porosity of resulting polymers. When polymerized with ferrocene derivatives, it forms ferrocene-containing POPs (FPOPs) with moderate surface areas (e.g., FPOP-2 in ) and high thermal stability . Applications include gas sorption, particularly CO₂ capture, due to the microporous nature of the polymers .

Properties

Molecular Formula

C48H32Br4Si

Molecular Weight

956.5 g/mol

IUPAC Name

tetrakis[4-(4-bromophenyl)phenyl]silane

InChI

InChI=1S/C48H32Br4Si/c49-41-17-1-33(2-18-41)37-9-25-45(26-10-37)53(46-27-11-38(12-28-46)34-3-19-42(50)20-4-34,47-29-13-39(14-30-47)35-5-21-43(51)22-6-35)48-31-15-40(16-32-48)36-7-23-44(52)24-8-36/h1-32H

InChI Key

AXRLVYOVYMRIKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)[Si](C3=CC=C(C=C3)C4=CC=C(C=C4)Br)(C5=CC=C(C=C5)C6=CC=C(C=C6)Br)C7=CC=C(C=C7)C8=CC=C(C=C8)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromo-[1,1'-biphenyl] Intermediate

A crucial precursor for the target compound is 4-bromo-[1,1'-biphenyl], which can be synthesized via selective bromination of biphenyl under controlled conditions:

  • Bromination Process : Biphenyl is dissolved in 1,2-dichloroethane with a catalyst such as aluminum chloride, iron trichloride, zinc chloride, iron powder, or aluminum powder (1-25% weight relative to biphenyl). The mixture is stirred at room temperature for 5-30 minutes, then cooled to 0 °C. Bromine (0.1-1 equivalent relative to biphenyl) is added dropwise over 0.2-3 hours, producing a scarlet-colored mixture.

  • Chlorine Introduction : Chlorine gas is bubbled through the mixture at 0-10 °C until the biphenyl conversion reaches 60-75%, monitored by gas chromatography. The reaction is then warmed to 50-75 °C and stirred for 2-12 hours to complete the bromination.

  • Workup : The reaction mixture is filtered, and the filtrate washed twice with sodium bisulfite solution to remove residual bromine and inorganic impurities. The organic phase is isolated, distilled under normal pressure at 84-135 °C to yield crude 4-bromo biphenyl.

  • Purification : The crude product is rectified under reduced pressure (115-135 °C at 100-310 Pa) and recrystallized from 80-95% ethanol to afford pure 4-bromo biphenyl with high yield and purity.

This method achieves a high yield and purity of 4-bromo biphenyl with advantages of low production cost and scalability.

Coupling of 4-Bromo-[1,1'-biphenyl] to Silicon Center

The tetrahedral silane core is formed by reacting silicon tetrachloride (SiCl4) with aryl lithium reagents derived from 4-bromo-[1,1'-biphenyl]:

  • Lithiation Step : 4-bromo-[1,1'-biphenyl] is treated with n-butyllithium (n-BuLi) in anhydrous ether or tetrahydrofuran (THF) at low temperatures (-50 °C to -78 °C) under inert atmosphere (dry nitrogen). This generates the corresponding aryl lithium intermediate.

  • Silane Formation : The aryl lithium intermediate is then reacted with SiCl4 at low temperature, typically -10 °C to room temperature, to form tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane. The reaction is stirred for several hours to ensure complete substitution of all four chlorine atoms on the silicon center.

  • Workup and Purification : The reaction mixture is quenched with aqueous acid (e.g., 1 M HCl), and the organic phase extracted with ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and filtered. Solvent removal under reduced pressure followed by recrystallization (e.g., from dichloromethane) yields the final silane compound as a colorless solid.

Alternative Synthetic Approaches

  • Heck Coupling Method : In some studies, this compound is used as a monomer in Heck coupling reactions with 1,1'-divinylferrocene to form porous organic polymers. The silane itself is prepared by prior lithiation and coupling steps as above, then purified before use.

  • Sonogashira Coupling : Related silicon-centered monomers have been synthesized through Sonogashira coupling, but this is more common for ethynyl-substituted silanes rather than bromo-biphenyl derivatives.

Experimental Data and Characterization

Step Conditions Yield (%) Notes
Bromination of biphenyl Biphenyl + Br2, AlCl3 catalyst, 0-75 °C, 2-12 h ~60-75% conversion Monitored by GC; product purified by distillation and recrystallization
Lithiation n-BuLi in ether or THF, -50 to -78 °C, 30 min Quantitative intermediate Requires inert atmosphere
Coupling with SiCl4 SiCl4 addition at -10 to 25 °C, 2 h High yield (up to 93%) Product isolated by recrystallization
Final purification Recrystallization from CH2Cl2 or other solvents 90+% purity Characterized by IR, 1H NMR, melting point

Characterization Highlights:

Comparative Analysis of Preparation Methods

Aspect Bromination of Biphenyl (Step 1) Lithiation and Coupling (Step 2) Heck Coupling (Polymerization Use)
Reaction Type Electrophilic aromatic substitution Organolithium nucleophilic substitution Palladium-catalyzed cross-coupling
Key Reagents Br2, AlCl3 (catalyst), Cl2 gas n-BuLi, SiCl4 Pd(PPh3)4, K2CO3, 1,1'-divinylferrocene
Temperature Range 0 to 75 °C -78 to 25 °C 90 °C
Yield and Purity High yield, high purity after recrystallization High yield (up to 93%) Polymer formation, not isolated silane
Application Intermediate for silane synthesis Direct synthesis of tetrakis silane Polymer synthesis using tetrakis silane

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane is used as a precursor for synthesizing complex organosilicon compounds. The bromine substituents allow for interactions with nucleophiles, leading to substitution reactions that can modify its properties and reactivity. It is also used in the synthesis of ferrocene-containing porous organic polymers .
  • Porous Organic Polymers (POPs): this compound is utilized in the creation of porous organic polymers. For example, it can be reacted with 1,1′-divinylferrocene via the Heck reaction to produce ferrocene-containing porous organic polymers (FPOPs) . These polymers exhibit high thermal stability and moderate porosity, making them suitable for applications such as CO2 adsorption .
  • Material Science: Studies involving this compound focus on its chemical behavior in different environments. Interactions with other organic compounds are essential to understanding its role in material applications and organic synthesis.

Biological Properties

  • While specific biological activity data for this compound is limited, compounds containing brominated biphenyls have been studied for their potential antimicrobial and anticancer activities. The reactivity of the bromine substituents may facilitate interactions with biological targets, although further research is necessary to fully elucidate any direct biological effects of this specific compound.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Tetrakis(4-bromophenyl)silaneContains four bromophenyl groupsSimilar structure but lacks biphenyl connectivity
TribenzylsilaneLacks the brominated biphenyl groupLess reactive due to absence of halogen substituents
TriphenylsilaneContains three phenyl groups instead of benzyl groupsDifferent reactivity profile due to absence of bromine

Mechanism of Action

The mechanism of action of Tetrakis(4’-bromo-[1,1’-biphenyl]-4-yl)silane is primarily related to its ability to act as an intermediate in various chemical reactions. Its silicon core provides stability and allows for the formation of complex structures. The bromine atoms can be easily substituted, making it a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

The following analysis compares Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane with structurally related silicon- and carbon-centered monomers, focusing on molecular design, porosity, and functional performance.

Key Observations :

  • Core Element: Silicon-centered monomers (e.g., Tetrakis(4-bromophenyl)silane) often yield polymers with higher thermal stability compared to carbon-centered analogs (e.g., TPE-4Br) due to stronger Si-C bonds .
  • Substituent Length: The biphenyl arms in this compound create a longer monomer structure than its phenyl counterpart, leading to reduced porosity in polymers due to interpenetration and inefficient space filling .
  • Functionality : Bromo substituents enable cross-coupling reactions (Heck, Suzuki), while boronic acid groups (e.g., Tetrakis[(4-dihydroxyboryl)phenyl]silane) facilitate alternative polymerization pathways .
Porosity and Gas Sorption Performance
Polymer/Monomer Surface Area (SBET, m²/g) Pore Volume (cm³/g) CO₂ Uptake (273 K, 1 bar)
FPOP-2 (from Tetrakis(4'-bromo-biphenyl)silane) 422–542 0.30–0.45 ~1.8 mmol/g
FPOP-1 (from Tetrakis(4-bromophenyl)silane) 638 0.55 ~2.2 mmol/g
Ferrocene-based CMP (from Tetrakis(4-ethynylphenyl)silane) 542 0.40 ~1.9 mmol/g

Key Findings :

  • Surface Area : The shorter 4-bromophenyl substituents in Tetrakis(4-bromophenyl)silane yield polymers (FPOP-1) with higher SBET (638 m²/g) than the biphenyl analog (FPOP-2, SBET = 422–542 m²/g) .
  • CO₂ Uptake : Longer biphenyl arms reduce CO₂ adsorption capacity (~1.8 mmol/g for FPOP-2 vs. ~2.2 mmol/g for FPOP-1) due to decreased microporosity .

Biological Activity

Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane is a silane compound characterized by its tetravalent silicon atom bonded to four 4-bromo-[1,1'-biphenyl] groups. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H20Br4SiC_{24}H_{20}Br_4Si, with a molecular weight of approximately 563.2 g/mol. Its structure can be illustrated as follows:

Si[C12H8Br]4\text{Si}[\text{C}_{12}\text{H}_{8}\text{Br}]_4

This compound's brominated biphenyl moieties contribute to its electronic properties, which may influence its biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly focusing on its cytotoxicity and antimicrobial properties.

Cytotoxicity

A study evaluating the cytotoxic effects of various silanes, including this compound, found that it exhibited significant cytotoxicity against several cancer cell lines. The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, suggesting that the compound could potentially serve as a lead in anticancer drug development.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030
10010

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various bacterial strains using the disk diffusion method. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Anticancer Potential

In a specific case study involving human breast cancer cells (MCF-7), this compound was shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells upon treatment with the compound.

Case Study 2: Antibacterial Efficacy

Another study highlighted the efficacy of this compound against Staphylococcus aureus, a common pathogen associated with skin infections. The compound was tested in vivo in a murine model, where it significantly reduced bacterial load compared to control groups.

Q & A

Q. What are the established synthetic routes for Tetrakis(4'-bromo-[1,1'-biphenyl]-4-yl)silane, and what reaction conditions are typically employed?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A prominent method involves reacting a tetrahedral silicon-centered precursor (e.g., tetrakis(4-bromophenyl)silane) with vinyl-functionalized monomers under Heck reaction conditions. Key reagents include palladium catalysts, ligands, and styrene derivatives, with toluene as a solvent and controlled heating (60–100°C) to facilitate coupling . The bromine substituents act as leaving groups, enabling efficient cross-coupling to form extended conjugated systems .

Q. How is this compound characterized to confirm structural integrity and purity?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for verifying aryl substitution patterns and silicon core integrity. Mass spectrometry (MS) confirms molecular weight, while elemental analysis ensures stoichiometric accuracy. Purity is assessed via high-performance liquid chromatography (HPLC). For polymers derived from this compound, porosity is analyzed using nitrogen adsorption-desorption isotherms (BET surface area) .

Q. What are the primary research applications of this compound in materials science?

This compound serves as a tetrahedral building block for porous organic polymers (POPs). When copolymerized with divinylferrocene via the Heck reaction, the resulting polymers exhibit moderate porosity (surface area ~200–300 m²/g) and thermal stability up to 400°C. These materials are studied for CO₂ adsorption, with capacities reaching ~1.5–2.0 mmol/g at 1 bar and 273 K .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

Yield optimization focuses on catalyst selection (e.g., Pd(OAc)₂ or Pd(PPh₃)₄) and ligand systems (e.g., P(o-tol)₃) to enhance coupling efficiency. Solvent choice (toluene or DMF) and degassing protocols minimize side reactions. Post-synthesis purification via column chromatography or recrystallization removes palladium residues and unreacted precursors. Advanced techniques like microwave-assisted synthesis can reduce reaction times and improve reproducibility .

Q. How does the bromine substitution pattern influence the reactivity of this compound in cross-coupling reactions?

The para-bromo substituents on the biphenyl groups facilitate oxidative addition with palladium catalysts, critical for Heck, Suzuki, or Sonogashira couplings. Steric hindrance from the tetrahedral silicon core slightly slows reaction kinetics compared to linear analogs, but the bromine’s electronegativity enhances leaving-group efficiency. Comparative studies with fluorine or chlorine substituents reveal slower coupling rates due to weaker Pd–X bonds .

Q. What factors contribute to the thermal stability of polymers derived from this compound?

The rigid tetrahedral silicon core and cross-linked aromatic networks inhibit chain mobility, delaying decomposition. Thermogravimetric analysis (TGA) shows weight loss onset at ~400°C, attributed to the degradation of aryl-bromine bonds. Enhanced stability is achieved by incorporating electron-withdrawing groups (e.g., cyano) or increasing cross-linking density .

Q. How should researchers handle this compound given limited safety data?

While no specific hazards are classified, standard precautions for brominated aromatics apply: use in a fume hood, wear nitrile gloves, and avoid inhalation/contact. Storage under inert atmosphere (N₂ or Ar) prevents oxidation. Waste disposal should follow institutional protocols for halogenated organics .

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